Product packaging for 4-(Aminomethyl)-2-tert-butylphenol(Cat. No.:)

4-(Aminomethyl)-2-tert-butylphenol

Cat. No.: B14851166
M. Wt: 179.26 g/mol
InChI Key: OKEZOROPEFMUMN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-tert-butylphenol is a phenolic compound featuring both a tert-butyl group and an aminomethyl functional group. This structure places it within the class of tert-butyl phenolic antioxidants (TBP-AOs), which are widely recognized for their ability to inhibit oxidation by neutralizing free radicals, thereby providing stabilizing effects in various systems . The tert-butyl group contributes steric hindrance, which enhances the compound's stability and effectiveness as an antioxidant . The additional aminomethyl group (-CH₂NH₂) on the phenol ring may potentially alter its solubility, reactivity, and opens avenues for its use as a synthetic intermediate or for conjugation with other molecules in specialized research applications. Researchers are exploring such compounds for their potential bioactivities, which can include antimicrobial, anti-inflammatory, and cytotoxic effects, as seen in structurally related phenols like 2,4-di-tert-butylphenol . This reagent is provided For Research Use Only and is intended for applications such as material science, organic synthesis, and biochemical research in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B14851166 4-(Aminomethyl)-2-tert-butylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(aminomethyl)-2-tert-butylphenol

InChI

InChI=1S/C11H17NO/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,13H,7,12H2,1-3H3

InChI Key

OKEZOROPEFMUMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CN)O

Origin of Product

United States

Contextualization Within the Class of Phenolic Aminomethyl Derivatives

4-(Aminomethyl)-2-tert-butylphenol belongs to the broader class of phenolic aminomethyl derivatives. These compounds are characterized by a phenol (B47542) ring substituted with both a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group. The relative positions of these functional groups and the nature of other substituents on the aromatic ring dictate the compound's chemical properties and reactivity.

The synthesis of aminomethyl derivatives of phenols is often achieved through the Mannich reaction, a versatile carbon-carbon bond-forming reaction. acs.org This reaction typically involves a phenol, formaldehyde (B43269), and a primary or secondary amine. In the case of this compound, the synthesis would conceptually involve 2-tert-butylphenol (B146161), formaldehyde, and ammonia (B1221849) or a protected amine equivalent. The presence of the bulky tert-butyl group at the ortho-position to the hydroxyl group can influence the regioselectivity of the aminomethylation reaction.

Phenolic aminomethyl derivatives are a significant class of compounds studied for a variety of potential applications. Research has explored their use as antioxidants, with studies showing that the antioxidant and membrane-protective activities are substantially dependent on the structure of the substituents on the phenol ring. researchgate.netnih.gov Furthermore, this class of compounds has been investigated for other biological activities. nih.gov The aminomethyl group is recognized as a valuable addition to various chemical structures to enhance their cytotoxic activity in certain contexts. researchgate.net

Significance As a Precursor in Organic Synthesis and Advanced Materials Chemistry

The true value of 4-(Aminomethyl)-2-tert-butylphenol in the scientific community lies in its role as a precursor and an intermediate for the synthesis of more complex molecules and advanced materials. The bifunctional nature of the molecule, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a diverse range of chemical transformations.

In organic synthesis, the amino and hydroxyl groups can be selectively modified to build larger, more intricate molecular architectures. For instance, the amino group can be acylated, alkylated, or used to form Schiff bases, while the phenolic hydroxyl group can be etherified or esterified. This dual reactivity makes it a valuable starting material for creating a variety of derivatives. Related aminophenol compounds are used as reactants to prepare intermediates for biologically important molecules like 2-(pyridyl)benzoxazole derivatives. sigmaaldrich.comottokemi.com

In the realm of advanced materials chemistry, phenolic compounds are fundamental to the production of epoxy resins, curing agents, and polycarbonate resins. wikipedia.org While 4-tert-butylphenol (B1678320) itself is used to control molecular weight in polymerization, the introduction of an aminomethyl group offers a reactive site for further functionalization or for incorporation into polymer backbones. wikipedia.org This could lead to the development of new polymers with tailored properties. For example, the electrochemical or chemical oxidative polymerization of related compounds like poly(2-amino-4-tert-butylphenol) has been explored. sigmaaldrich.com The principles of using substituted phenols in polymer science suggest that this compound could be a useful monomer or chain-modifying agent in the synthesis of novel functional materials. wikipedia.org

Overview of Current Academic Research Trajectories

Strategic Design of Synthetic Routes for this compound

The primary route for synthesizing this compound relies on the targeted introduction of an aminomethyl group onto the 2-tert-butylphenol (B146161) scaffold. The strategic placement of the bulky tert-butyl group at the ortho-position to the hydroxyl group profoundly influences the regioselectivity of this transformation, directing the incoming electrophile to the para-position. The Mannich reaction is the most prominent and widely employed method for this purpose.

Mannich Reaction Pathways for Aminomethylation of Phenolic Scaffolds

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, 2-tert-butylphenol), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. organic-chemistry.orgwikipedia.org This reaction provides a direct and atom-economical route to β-amino-carbonyl compounds, known as Mannich bases. wikipedia.orgadichemistry.com In the context of phenols, which exist almost entirely in their "enol" form, the reaction proceeds as an electrophilic aromatic substitution, yielding aminomethyl-substituted phenols. acs.org The reaction is foundational in the synthesis of various biologically active molecules and complex organic intermediates. bch.ro

The mechanism of the Mannich reaction is a well-established, multi-step process initiated under acidic conditions. adichemistry.com

Formation of the Iminium Ion: The reaction begins with the nucleophilic addition of an amine to the carbonyl group of formaldehyde (B43269). wikipedia.orgyoutube.com This is followed by a proton transfer and subsequent dehydration to form a highly reactive electrophilic species known as the Eschenmoser salt or, more generally, an iminium ion (CH₂=NR₂⁺). adichemistry.comyoutube.com This iminium ion is the key electrophile in the reaction. organic-chemistry.org

Electrophilic Attack by the Phenol (B47542): The electron-rich aromatic ring of 2-tert-butylphenol then acts as the nucleophile. The phenolic hydroxyl group activates the ring, particularly at the ortho and para positions. The phenol attacks the electrophilic carbon of the iminium ion. acs.orgyoutube.com This step constitutes an electrophilic aromatic substitution. acs.org

Rearomatization: Following the nucleophilic attack, the resulting intermediate, a cyclohexadienyl cation, loses a proton to restore the aromaticity of the ring, yielding the final aminomethylated phenol product.

Steric hindrance plays a critical role in directing the outcome of the Mannich reaction on the 2-tert-butylphenol substrate. masterorganicchemistry.com The bulky tert-butyl group, positioned ortho to the hydroxyl group, physically obstructs the approach of the electrophilic iminium ion to the other ortho-position (position 6). libretexts.orgyoutube.com

This steric impediment significantly disfavors substitution at the ortho-position, thereby leading to high regioselectivity for the para-position (position 4), which is sterically unencumbered. The result is the preferential formation of this compound. While the electronic effect of the hydroxyl group activates both ortho and para positions, the steric effect of the tert-butyl group is the dominant controlling factor for regioselectivity.

The impact of steric hindrance on reaction rates and yields is significant. While providing excellent regioselectivity, a highly hindered substrate can sometimes lead to slower reaction kinetics compared to less substituted phenols. masterorganicchemistry.com However, the activation provided by the phenolic hydroxyl group generally ensures that the reaction proceeds with good to excellent yields under optimized conditions.

Table 1: Effect of Steric Hindrance on Regioselectivity in Phenol Aminomethylation

Phenolic SubstrateSubstituent(s)Major ProductRationale for Regioselectivity
Phenol-OHMixture of ortho- and para-isomersElectronic activation at ortho and para positions. acs.org
p-Cresol-OH, p-CH₃2,6-bis(aminomethyl)-4-methylphenolPara position is blocked; substitution occurs at both ortho positions. acs.org
2-tert-Butylphenol-OH, o-t-BuThis compoundSteric hindrance from the tert-butyl group directs substitution to the para position. masterorganicchemistry.comlibretexts.org
2,6-Di-tert-butylphenol-OH, o,o'-di-t-Bu4-(aminomethyl)-2,6-di-tert-butylphenolExtreme steric hindrance at ortho positions forces exclusive para-substitution.

The efficiency of the Mannich reaction for producing this compound is highly dependent on the careful optimization of catalysts and reaction parameters. Various catalytic systems have been developed to enhance yield, selectivity, and reaction rates for the aminomethylation of phenols. These range from simple acid or base catalysis to more sophisticated transition-metal and organocatalytic systems. rsc.orgnih.govorganic-chemistry.org

The choice of solvent is a critical parameter that can influence the rate, yield, and sometimes even the regioselectivity of the Mannich reaction. researchgate.net Solvents can affect the solubility of reactants, stabilize intermediates, and influence the equilibrium of the iminium ion formation.

Protic Solvents: Alcohols, such as ethanol (B145695) and methanol, or aqueous solutions are commonly used. adichemistry.combch.ro They are effective at solvating the ionic intermediates and reagents. High-boiling alcohols can be employed when higher reaction temperatures are necessary to drive the reaction to completion. rsc.org

Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are also utilized. rsc.orgorgsyn.org THF is often used in organocatalytic versions of the reaction. orgsyn.org

Solvent-Free Conditions: In some cases, solvent-free reactions have been developed, offering a greener and more efficient alternative that can lead to higher yields and simpler workups. organic-chemistry.org

The polarity of the solvent can impact the reaction efficiency. Polar solvents generally facilitate the formation and stability of the charged iminium ion intermediate, which can accelerate the reaction rate.

Table 2: Representative Solvent Effects on Mannich Reaction Yields

SolventTypical ConditionsYield (%)Reference
EthanolRefluxGood to Excellent bch.ro
WaterAqueous media, Iodine catalysisModerate to Excellent rsc.org
Tetrahydrofuran (THF)Room Temperature to RefluxVariable, depends on catalyst orgsyn.org
Heptane140°C, Rhodium catalystGood to Excellent organic-chemistry.org
Solvent-Free80-100°CExcellent organic-chemistry.org

Control of pH is crucial, particularly when the Mannich reaction is conducted in aqueous or mixed solvent systems. The pH of the reaction medium directly influences two key aspects of the mechanism:

Iminium Ion Formation: The formation of the iminium ion from the amine and formaldehyde is typically acid-catalyzed. adichemistry.com An acidic environment facilitates the protonation of the hydroxyl group on the intermediate formed after the amine attacks formaldehyde, making water a good leaving group. youtube.com However, if the pH is too low, the starting amine will be excessively protonated, reducing its nucleophilicity and hindering the initial addition step.

Phenol Reactivity: The nucleophilicity of the phenol is also pH-dependent. While the reaction proceeds via the neutral phenol molecule under acidic conditions, the formation of the more nucleophilic phenoxide ion under basic conditions can also occur. However, the classic Mannich reaction is generally performed under acidic conditions to ensure a sufficient concentration of the iminium electrophile. adichemistry.com

Therefore, a delicate balance must be maintained. Often, the hydrochloride salt of the amine is used, which establishes an equilibrium that provides both free amine for the reaction and the acidic conditions necessary to promote iminium ion formation. adichemistry.com Kinetic studies have shown that the reaction rate is often dependent on pH, with an optimal range that maximizes the concentrations of the reactive species. rsc.org

Optimization of Catalytic Systems and Reaction Conditions
Evaluation of Temperature and Reaction Duration Parameters

The optimization of reaction temperature and duration is a critical factor in the synthesis of aminomethylphenols, directly influencing reaction rates, product yields, and the formation of byproducts. In the context of Mannich-type aminomethylation reactions of phenols, these parameters are carefully controlled to ensure the desired regioselectivity and to prevent undesired side reactions such as polymerization or decomposition.

For instance, in the synthesis of related aminomethylated phenols, reaction conditions are tailored to the specific amine and phenolic substrate used. The aminomethylation of m-tert-butylphenol with various secondary amines and formalin is typically conducted at temperatures ranging from 70-80°C for a duration of 2 hours to achieve high yields of the corresponding 2-aminomethyl-5-tert-butylphenols. kyushu-u.ac.jp In another example, the synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol involves an initial heating step at 40°C for 15 minutes, followed by an extended period of reflux for 24 hours to drive the reaction to completion. mdpi.comresearchgate.net

These examples highlight that there is no single optimal set of conditions; instead, temperature and reaction time must be empirically determined for each specific transformation. Lower temperatures may require longer reaction times to achieve significant conversion, while higher temperatures can accelerate the reaction but may also promote the formation of isomers or polysubstituted products.

Table 1: Representative Temperature and Duration Parameters in Phenol Aminomethylation

Phenolic Substrate Amine Temperature Duration Product Reference
m-tert-butylphenol Piperidine 70-80°C 2 h 2-Piperidinomethyl-5-tert-butylphenol kyushu-u.ac.jp
4-tert-butylphenol (B1678320) Thiomorpholine 40°C then reflux 24 h 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol mdpi.comresearchgate.net

Alternative Aminomethylation Strategies and Precursor Transformations

Beyond the direct Mannich reaction, alternative synthetic routes involving the transformation of functionalized precursors offer strategic advantages in terms of accessibility of starting materials and control over the final product structure.

Reductive amination provides a powerful and versatile method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com In the context of this compound synthesis, a key intermediate would be 3-tert-butyl-4-hydroxybenzaldehyde. This aldehyde can be synthesized and then converted to the target aminomethyl derivative.

The process involves two main steps:

Imine/Enamine Formation: The aldehyde reacts with an amine source, such as ammonia (B1221849) or a primary amine, to form an imine or enamine intermediate.

Reduction: The intermediate is then reduced in situ to the corresponding amine.

The precursor, 4-tert-butylbenzaldehyde, is a well-known industrial chemical, often produced via the electrochemical oxidation of 4-tert-butyltoluene. wikipedia.org Its subsequent formylation or other modifications can lead to the required phenolic aldehyde intermediate.

An alternative strategy involves the introduction of a nitrogen-containing functional group onto the phenol ring, followed by its chemical reduction to the amine. A common approach is the nitration of a suitable precursor, followed by reduction of the nitro group.

For example, the synthesis of the isomeric 2-amino-4-tert-butylphenol is well-documented and proceeds via the nitration of 4-tert-butylphenol. prepchem.com The starting phenol is treated with nitric acid in an appropriate solvent like ethyl acetate (B1210297) at low temperatures (e.g., 0°C). The resulting 2-nitro-4-tert-butylphenol is then isolated and subsequently reduced to the aminophenol. prepchem.com The reduction step is typically carried out via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. prepchem.com

While this specific example yields an aminophenol rather than an aminomethylphenol, the principle of nitration followed by reduction is a cornerstone of aromatic amine synthesis. guidechem.com To obtain the target this compound via this route, a precursor such as 2-tert-butyl-4-methylphenol (B42202) would be required. Nitration of this precursor at the position benzylic to the methyl group or on the ring, followed by subsequent reduction steps, could potentially lead to the desired product. Another pathway involves the synthesis of 2-tert-butyl-4-cyanophenol, which can then be reduced to the aminomethyl derivative.

Synthesis of Key Phenolic Starting Materials (e.g., 2-tert-butylphenol)

The Friedel-Crafts alkylation of phenol with a tert-butylating agent, such as isobutene or tert-butyl alcohol, is the primary method for producing tert-butylated phenols. wikipedia.orgnih.gov The selectivity of this reaction (i.e., the ratio of ortho-, para-, and di-substituted products) is highly dependent on the catalyst and reaction conditions.

Catalysts: A range of catalysts can be used, from traditional Lewis acids to solid acid catalysts.

Aluminum Phenolate (B1203915): This homogeneous catalyst, often generated in situ by reacting aluminum with phenol, is effective for producing 2-tert-butylphenol and 2,6-di-tert-butylphenol. prepchem.comgoogle.com The reaction is typically performed at elevated temperatures (100-120°C) and pressures. prepchem.com

Zeolites: Heterogeneous catalysts like Hβ or HY zeolites offer advantages in terms of catalyst separation and recyclability. researchgate.net They can be used under milder conditions, and their shape-selectivity can be tuned to favor specific isomers. For instance, Hβ-zeolite can show high selectivity for 4-tert-butylphenol. researchgate.net

Phosphorus Pentoxide: This catalyst can be used for the alkylation of phenol with tert-butyl alcohol in an autoclave reactor at temperatures between 80°C and 230°C. google.com

Deep Eutectic Solvents: More recent research has explored the use of deep eutectic solvents, such as a mixture of choline (B1196258) bisulfate and p-toluenesulfonic acid, which can catalyze the reaction under very mild conditions (e.g., 30°C). acs.org

Reaction Parameters: The outcome of the alkylation is also controlled by:

Temperature: Higher temperatures can lead to dealkylation or isomerization. prepchem.com

Reactant Ratio: The molar ratio of phenol to the alkylating agent influences the degree of substitution. Using an excess of isobutene favors the formation of di- and tri-substituted phenols, whereas a 1:1 molar ratio primarily yields the mono-substituted 2-tert-butylphenol. prepchem.com

Table 2: Comparison of Alkylation Strategies for Phenol

Alkylating Agent Catalyst Temperature Key Products Reference
Isobutene Aluminum Phenolate 100-120°C 2-tert-butylphenol, 2,6-di-tert-butylphenol prepchem.com
tert-Butyl Alcohol Hβ Zeolite 125-165 K 4-tert-butylphenol, 2,4-di-tert-butylphenol (B135424) researchgate.net
tert-Butyl Alcohol Phosphorus Pentoxide 80-230°C tert-butyl phenols google.com
tert-Butyl Alcohol Deep Eutectic Solvent 30°C tert-butyl phenols acs.org

Detailed Reaction Mechanism Elucidation for Aminomethylphenol Synthesis

The most common method for the synthesis of aminomethylphenols is the Mannich reaction. This is a three-component condensation reaction involving formaldehyde, a primary or secondary amine, and a compound with an active hydrogen atom, which in this case is the electron-rich 2-tert-butylphenol.

The mechanism proceeds through the following key steps:

Formation of the Iminium Ion: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a highly electrophilic species known as an iminium ion (or Eschenmoser's salt precursor). This ion is the key electrophile in the reaction.

Electrophilic Aromatic Substitution: The electron-rich phenol ring of 2-tert-butylphenol acts as the nucleophile. The hydroxyl group is a strong activating group, directing the electrophilic attack primarily to the ortho and para positions. Due to the steric hindrance of the tert-butyl group at the 2-position, the incoming electrophile is directed to the vacant para position (position 4), which is also activated by the hydroxyl group. The π-electrons of the aromatic ring attack the carbon of the iminium ion.

Rearomatization: The resulting intermediate, a cyclohexadienyl cation (also known as a Wheland intermediate or sigma complex), loses a proton to regenerate the aromatic ring, yielding the final this compound product.

Identification and Characterization of Reaction Intermediates

The Mannich reaction for the synthesis of this compound proceeds through a series of reactive intermediates. The initial step involves the reaction between the amine and formaldehyde to form an iminium ion. This electrophilic species is the key intermediate that then reacts with the electron-rich aromatic ring of 2-tert-butylphenol. scitepress.orgresearchgate.net

The formation of the iminium ion from a secondary amine and formaldehyde is a well-established process. The reaction is typically acid-catalyzed, which facilitates the dehydration of the initial adduct. scitepress.org

The primary intermediate derived from the phenolic reactant is the phenate ion, formed under the basic or neutral conditions often employed for Mannich reactions of phenols. The phenate is a highly activated nucleophile that readily attacks the iminium ion.

While direct spectroscopic observation of the iminium ion and the subsequent Wheland-type intermediate in the specific synthesis of this compound is not extensively documented in publicly available literature, their existence is inferred from numerous studies on the Mannich reaction of phenols. brunel.ac.uk The characterization of the final product, this compound, and related Mannich bases has been performed using various spectroscopic techniques. brunel.ac.uk

Table 1: Expected Spectroscopic Data for Reaction Intermediates and Product

Compound/IntermediateExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)Expected IR Absorption (cm⁻¹)
Iminium Ion (from dimethylamine)~3.5-4.0 (s, CH₂)~70-80 (CH₂)1650-1690 (C=N⁺)
2-tert-butylphenate6.5-7.5 (m, Ar-H)110-160 (Ar-C), 34 (C(CH₃)₃), 29 (C(CH₃)₃)No characteristic signal
Wheland Intermediate3.0-4.0 (m, CH₂), 6.0-7.0 (m, Ar-H)40-50 (sp³ Ar-C), 110-150 (sp² Ar-C)Not typically isolated
4-(Dimethylaminomethyl)-2-tert-butylphenol~3.6 (s, CH₂), ~2.3 (s, N(CH₃)₂)~64 (CH₂), ~45 (N(CH₃)₂)3200-3600 (O-H), 2750-2950 (C-H)

Note: The data presented in this table for the final product is inferred from studies on analogous p-alkylphenol Mannich bases. brunel.ac.ukresearchgate.net

Transition State Analysis in Aminomethylation Processes

The key carbon-carbon bond-forming step in the synthesis of this compound is the electrophilic attack of the iminium ion on the electron-rich aromatic ring of 2-tert-butylphenol. The analysis of the transition state for this step is crucial for understanding the reaction's regioselectivity and kinetics.

The reaction is an electrophilic aromatic substitution. The transition state for the attack of the iminium ion on the phenol is expected to resemble the Wheland intermediate (also known as an arenium ion), which is a resonance-stabilized carbocation. The stability of this transition state determines the rate of the reaction. The electron-donating hydroxyl and tert-butyl groups on the phenol ring stabilize the positive charge in the transition state, thereby facilitating the reaction.

The regioselectivity of the aminomethylation of 2-tert-butylphenol is directed by the activating and ortho-, para-directing hydroxyl group. The bulky tert-butyl group at the ortho position sterically hinders the attack at that position, favoring substitution at the para position, leading to the formation of this compound.

Computational Modeling and Simulation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of complex organic reactions like the Mannich reaction. nih.govnih.gov While a specific computational study on the synthesis of this compound is not found in the reviewed literature, the principles from studies on similar phenolic systems can be applied. researchgate.netresearchgate.net

A computational investigation of this reaction would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (2-tert-butylphenol, formaldehyde, and amine), intermediates (iminium ion, phenate, Wheland intermediate), transition states, and the final product are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Reaction Pathway Mapping: The entire reaction pathway is mapped by connecting the reactants, intermediates, transition states, and products. This allows for the determination of the activation energies for each step.

DFT calculations can provide valuable quantitative data, such as the energy barriers for transition states and the relative energies of intermediates and products. nih.gov For the aminomethylation of 2-tert-butylphenol, computational modeling could be used to:

Confirm the structure of the transition state and the Wheland intermediate.

Quantify the energetic preference for para-substitution over ortho-substitution.

Investigate the effect of different amines and reaction conditions on the reaction pathway and kinetics.

Table 2: Hypothetical Computational Data for the Aminomethylation of 2-tert-butylphenol

StepSpeciesRelative Energy (kcal/mol)
1Reactants (2-tert-butylphenol + Iminium Ion)0.0
2Transition State (para-attack)+10 to +15
3Wheland Intermediate (para)+2 to +5
4Transition State (ortho-attack)+15 to +20
5Wheland Intermediate (ortho)+7 to +12
6Product (this compound)-5 to -10

Note: This table presents hypothetical energy values based on general knowledge of electrophilic aromatic substitution and DFT studies on related systems. researchgate.netnih.gov The higher energy for ortho-attack reflects the steric hindrance from the tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), would indicate the electronic environment of the protons. For instance, the aromatic protons would likely appear in the range of 6.5-7.5 ppm. The exact positions would be influenced by the electron-donating effects of the hydroxyl and aminomethyl groups and the bulky tert-butyl group. The protons of the aminomethyl group (-CH₂NH₂) would likely produce a singlet or a multiplet, depending on the solvent and temperature, typically in the 2.5-4.0 ppm region. The nine equivalent protons of the tert-butyl group would yield a sharp singlet around 1.3 ppm. The phenolic hydroxyl proton (-OH) and the amine protons (-NH₂) would be observable as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. blogspot.com

Spin-spin coupling would provide information about the connectivity of adjacent protons. For example, the aromatic protons would likely exhibit coupling patterns (e.g., doublets, triplets) that would help to confirm their relative positions on the benzene (B151609) ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The aromatic carbons would resonate in the 110-160 ppm region, with the carbon atom attached to the hydroxyl group appearing at the higher end of this range. The carbons of the tert-butyl group would be observed around 30-35 ppm, and the aminomethyl carbon would likely appear in the 40-50 ppm range.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be crucial for distinguishing between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons). A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons. This would allow for the unambiguous assignment of each carbon signal.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, visually represented as cross-peaks connecting the signals of coupled protons. This would definitively establish the arrangement of protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons (typically over two or three bonds). columbia.eduyoutube.com This technique is invaluable for piecing together the entire molecular structure by connecting fragments and identifying the positions of quaternary carbons. For instance, an HMBC experiment could show a correlation between the tert-butyl protons and the adjacent aromatic carbon, confirming the position of this substituent.

Variable temperature (VT) NMR experiments can provide insights into dynamic processes such as conformational changes and the nature of intramolecular interactions. blogspot.comox.ac.uk In this compound, VT-NMR could be used to study the rotation around the C-C bond connecting the aminomethyl group to the aromatic ring or to investigate the strength and dynamics of intramolecular hydrogen bonding between the phenolic hydroxyl group and the aminomethyl group. Changes in chemical shifts and signal broadening or sharpening with temperature can be used to determine thermodynamic and kinetic parameters for these processes. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interaction Probing

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrational frequencies of chemical bonds.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

Phenolic Hydroxyl (-OH) group: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration, with the broadening resulting from hydrogen bonding. researchgate.net

Aminomethyl (-CH₂NH₂) group: The N-H stretching vibrations of the primary amine would likely appear as two bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibration would be expected in the 1000-1250 cm⁻¹ range.

Aromatic Ring: C-H stretching vibrations for the aromatic protons would be observed above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring would give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

tert-Butyl group: C-H stretching and bending vibrations of the methyl groups would be present in the spectrum.

The precise positions and shapes of these bands can be influenced by factors such as intramolecular hydrogen bonding between the phenolic -OH and the aminomethyl -NH₂ group, which would likely cause a shift to lower frequencies for the involved stretching vibrations.

Spectroscopic Evidence of Hydrogen Bonding Networks and Intramolecular Interactions

The molecular structure of this compound, which features both a hydroxyl (-OH) and an amino (-NH2) group, is conducive to the formation of complex hydrogen bonding networks. Infrared (IR) spectroscopy provides critical insights into these interactions. In aminophenol derivatives, the presence of both hydrogen bond donor (-OH, -NH) and acceptor (N, O) sites allows for significant intermolecular and intramolecular hydrogen bonds.

Studies on related aminophenols using IR Fourier spectroscopy show that when a hydroxyl group is in the ortho position relative to an amino group, intramolecular hydrogen bonds of the O-H···N and N-H···O types are formed. researchgate.net The introduction of bulky substituents, such as tert-butyl groups, can sterically influence these interactions, potentially favoring the formation of O-H···N bonds while impeding others. researchgate.net

In the solid state and in concentrated solutions, this compound is expected to exhibit broad absorption bands in its IR spectrum, characteristic of intermolecular hydrogen bonding. Typically, the O-H stretching vibration for phenols is observed around 3500 cm⁻¹, but this is broadened and shifted to a lower frequency (3300-3400 cm⁻¹) due to hydrogen bonding. libretexts.org Similarly, primary amines show two N-H stretching peaks between 3400 and 3500 cm⁻¹ in dilute solutions, which also shift to lower frequencies and broaden upon hydrogen bonding. libretexts.org The presence of a strong intramolecular O-H···N hydrogen bond is anticipated, given the proximity of the phenolic hydroxyl and the basic nitrogen of the aminomethyl group.

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is C₁₁H₁₇NO.

While a specific experimental mass spectrum for this compound is not detailed in the available literature, the fragmentation pattern can be predicted based on the behavior of related aromatic amines and phenols. libretexts.orgdocbrown.info The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight. A key feature for amines is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, as is the case here (179.26 g/mol ).

Common fragmentation pathways would likely include:

Alpha-cleavage: The bond between the aromatic ring and the aminomethyl group (a benzylic position) is prone to cleavage, which would result in the loss of the •CH₂NH₂ radical and the formation of a stable benzylic cation.

Loss of tert-butyl group: Cleavage of the tert-butyl group is another common fragmentation for substituted phenols, leading to a prominent peak corresponding to the loss of a C₄H₉ radical (m/z 57).

Ring Fragmentation: The aromatic ring itself can break apart after initial fragmentations, leading to smaller charged species. docbrown.info

Table 1: Calculated Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₇NO
Molecular Weight (Nominal)179 g/mol
Calculated Molecular Weight179.26 g/mol
Calculated Exact Mass179.131014 Da

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. The calculated exact mass for the neutral molecule C₁₁H₁₇NO is 179.131014 Da. An HRMS experiment would be expected to yield a measured mass for the molecular ion [M+H]⁺ (180.13829) or other adducts that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Although specific X-ray crystallography data for this compound is not available in the surveyed literature, its solid-state structure can be inferred from analyses of closely related aminophenol derivatives. researchgate.netnih.govscilit.com X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal, providing definitive information on bond lengths, angles, and intermolecular forces that dictate the crystal packing.

The molecular architecture would consist of a planar phenol ring substituted with a tert-butyl group and an aminomethyl group. The bond lengths and angles within the phenyl ring are expected to be typical for substituted benzenes. The C-O bond of the phenol group and the C-N bond of the aminomethyl group will have lengths influenced by their electronic environment. The tert-butyl group will exhibit standard sp³ C-C bond lengths and tetrahedral geometry. Torsional angles would describe the rotation of the aminomethyl and tert-butyl groups relative to the plane of the phenol ring.

Table 2: Typical Bond Lengths and Angles in Substituted Phenols

Bond/AngleTypical Value
C-C (aromatic)~1.39 Å
C-O (phenol)~1.36 Å
C-N (benzylamine)~1.47 Å
C-C-C (aromatic)~120°
C-C-O (phenol)~120°

Note: These are generalized values; actual measurements would vary based on the specific electronic and steric environment.

The crystal packing of this compound would be dominated by a network of hydrogen bonds. Based on studies of similar compounds like p-aminophenol, molecules are expected to be linked into extensive networks. researchgate.netresearchgate.net The primary interactions would be intermolecular O-H···N and N-H···O hydrogen bonds, where the hydroxyl group of one molecule donates a proton to the nitrogen atom of a neighboring molecule, and the amino group donates a proton to the oxygen of another. These interactions would likely form chains or sheets, which then pack into a three-dimensional lattice stabilized by weaker van der Waals forces between the aromatic rings and tert-butyl groups. The steric bulk of the tert-butyl group would play a significant role in determining the efficiency of the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the phenol chromophore. Phenol itself exhibits π → π* transitions, with a primary absorption band typically around 270 nm. libretexts.org

The presence of substituents on the benzene ring alters the energy of these transitions. The hydroxyl (-OH), aminomethyl (-CH₂NH₂), and tert-butyl (-C(CH₃)₃) groups are all electron-donating. These auxochromic groups tend to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to unsubstituted benzene. Therefore, this compound is predicted to have its primary absorption maximum (λ_max) at a wavelength slightly longer than 270 nm. The exact position and intensity of the absorption can be influenced by the solvent's polarity.

Table 3: Predicted UV-Vis Absorption Data for this compound

Transition TypeExpected λ_max RangeChromophore
π → π*270 - 285 nmSubstituted Phenol

Determination of Electronic Absorption Maxima and Molar Extinction Coefficients

For context, the table below presents the electronic absorption data for phenol and some of its substituted derivatives in various solvents. The aminomethyl group at the para position and the tert-butyl group at the ortho position in the target molecule are expected to influence the spectral properties of the parent phenol molecule. The tert-butyl group, being an alkyl group, is known to cause a small red shift (bathochromic shift) in the absorption bands. The aminomethyl group, containing a lone pair of electrons on the nitrogen atom, can interact with the π-system of the benzene ring, potentially leading to more significant shifts.

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
PhenolMethanol2722344
PhenolDimethyl Sulfoxide (DMSO)27714454
2-Aminophenol (B121084)Methanol234, 2868118, 3814
2-AminophenolDimethyl Sulfoxide (DMSO)241, 2926290, 3992
4-tert-ButylphenolAqueous Solution~225, ~277Not specified
Table 1: Electronic Absorption Data for Phenol and Related Compounds. Data for phenol and 2-aminophenol are from a study by Tetteh et al. researchgate.netresearchgate.net Data for 4-tert-butylphenol is based on spectral data from a study by Fujishima et al. researchgate.net Specific experimental data for this compound is not readily available in the surveyed literature.

Correlation with Electronic Transitions and Conjugation Pathways

The electronic absorption bands in this compound arise from the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals upon absorption of UV-Vis radiation. The primary electronic transitions in phenolic compounds are π→π* transitions associated with the aromatic ring. wikipedia.org The presence of substituents modifies the energy levels of the molecular orbitals and, consequently, the absorption wavelengths.

The tert-butyl group at the ortho position is an electron-donating group through an inductive effect. This generally leads to a slight bathochromic (red) shift of the π→π* absorption bands compared to unsubstituted phenol.

The aminomethyl group (-CH₂NH₂) at the para position to the hydroxyl group has a more complex influence. The nitrogen atom possesses a non-bonding pair of electrons (n-electrons). These electrons can participate in n→π* transitions, which are typically of lower intensity than π→π* transitions. More significantly, the lone pair on the nitrogen can interact with the π-electron system of the benzene ring through resonance (conjugation). This delocalization of electrons increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. A smaller energy gap results in the absorption of longer wavelength light, causing a bathochromic shift in the π→π* transitions.

Reaction Chemistry and Advanced Derivatization of 4 Aminomethyl 2 Tert Butylphenol

Reactivity of the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a potent nucleophile, making it the most reactive site on the 4-(aminomethyl)-2-tert-butylphenol molecule for a range of reactions, including condensations, acylations, and alkylations. Its reactivity generally surpasses that of the phenolic hydroxyl group, particularly in reactions with electrophiles like acylating agents. study.combrainly.com

Schiff Base Formation and Imine Chemistry

The reaction of the primary amine with aldehydes or ketones is a fundamental transformation that yields imines, commonly known as Schiff bases. researchgate.netnih.gov This reaction is a condensation process, typically involving the removal of a water molecule.

The aminomethyl group readily undergoes condensation with a wide array of carbonyl compounds. libretexts.org This reaction is often catalyzed by acid or base, or simply by heating. ajrconline.org The resulting Schiff base contains an azomethine group (-C=N-), which is a key structural feature. nih.gov For instance, related aminophenols like 2-amino-4-tert-butylphenol (B71990) have been shown to react with benzaldehyde in ethanol (B145695) at room temperature to form the corresponding Schiff base, 2-(benzylideneamino)-4-(tert-butyl)phenol, in high yield. google.com This reaction serves as a precedent for the expected reactivity of this compound.

The general reaction can be summarized as follows:

R-CHO (Aldehyde) + H₂N-CH₂-Ar-OH → R-CH=N-CH₂-Ar-OH + H₂O

R₂C=O (Ketone) + H₂N-CH₂-Ar-OH → R₂C=N-CH₂-Ar-OH + H₂O (where Ar represents the 2-tert-butyl-4-hydroxyphenyl moiety)

Table 1: Examples of Condensation Reactions for Schiff Base Formation
Amine ReactantCarbonyl ReactantReaction ConditionsProduct (Schiff Base)Reference
2-Aminophenol (B121084)Salicylaldehyde (B1680747)Ethanol, Reflux2-((2-hydroxyphenylimino)methyl)phenol ajrconline.org
2-Amino-4-tert-butylphenolBenzaldehydeEthanol, Room Temp.2-(Benzylideneamino)-4-(tert-butyl)phenol google.com
4-Aminophenol4-NitrobenzaldehydeNot specified4-((4-nitrobenzylidene)amino)phenol nih.gov

Schiff bases derived from aminophenols are highly effective polydentate ligands for the synthesis of metal complexes. ajrconline.orgwisdomlib.org The imine nitrogen and the phenolic oxygen atoms can coordinate with a metal ion to form stable chelate rings. The structure of the Schiff base derived from this compound is particularly well-suited for this purpose, offering a potential O,N-donor set.

By choosing appropriate aldehydes or ketones, additional donor atoms can be incorporated into the ligand structure, increasing its denticity. For example, using salicylaldehyde or a related hydroxy-aldehyde would result in a tridentate ligand capable of forming highly stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). wisdomlib.org These complexes are of interest in fields such as catalysis, materials science, and bioinorganic chemistry. harvard.edu The synthesis of such polydentate chelators is a critical step in the development of new imaging agents and coordination polymers. rsc.org

Acylation and Sulfonylation Reactions of the Amine

The nucleophilic nature of the primary amine allows for straightforward acylation and sulfonylation reactions.

Acylation: The reaction with acylating agents such as acetic anhydride or acyl chlorides yields stable amides. In molecules containing both amino and hydroxyl groups, like aminophenols, the amino group is significantly more nucleophilic and reacts preferentially. study.combrainly.com General procedures for the acetylation of amines often involve mixing the substrate with acetic anhydride, sometimes under solvent-free conditions, to achieve high yields of the corresponding N-acetylated product. mdpi.com This selectivity allows for the protection of the amine while leaving the phenolic hydroxyl group available for other transformations.

Sulfonylation: Similarly, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to form sulfonamides. This reaction is a common method for protecting primary amines or for synthesizing compounds with specific biological or material properties.

Alkylation Reactions of the Amine Nitrogen

The nitrogen atom of the aminomethyl group can be alkylated to form secondary or tertiary amines. Several methods can be employed to achieve this transformation selectively.

One effective strategy involves a two-step process:

Imination: The primary amine is first condensed with an aldehyde (like benzaldehyde) to form a Schiff base, as described in section 4.1.1.1. This temporarily protects the amine. researchgate.net

Alkylation and Hydrolysis: The Schiff base is then treated with an alkylating agent, such as dimethyl sulfate. The alkyl group adds to the nitrogen, forming an iminium ion complex. Subsequent hydrolysis with a dilute acid cleaves the imine, yielding the N-alkylated amine. google.com

This method has been successfully used for the mono-N-alkylation of 2-amino-4-tert-butylphenol, yielding 2-methylamino-4-tert-butylphenol with high purity. google.com Another powerful technique is "hydrogen-borrowing" alkylation, an atom-economical process where an alcohol is used as the alkylating agent, catalyzed by a transition metal complex. nih.gov

Table 2: Selected Methods for N-Alkylation of Aminophenol Derivatives
MethodAmine SubstrateAlkylating AgentKey StepsReference
Imination-Alkylation-Hydrolysis2-Amino-4-tert-butylphenolDimethyl sulfateProtection with benzaldehyde, reaction with alkylating agent, acid hydrolysis. google.com
Reductive AminationGeneral AminophenolsAldehydesCondensation with aldehyde followed by reduction with NaBH₄ in one pot. researchgate.net

Oxidative Polymerization Pathways of Aminophenol Derivatives

Aminophenol derivatives can undergo oxidative polymerization to form electroactive polymers with interesting properties. Both chemical and electrochemical oxidation methods can be employed. ua.es The polymerization of 2-amino-4-tert-butylphenol, a structurally similar compound, has been studied in detail. ua.essigmaaldrich.com

The process typically involves the coupling of monomer units, leading to the formation of polymers containing phenoxazine (B87303) rings and, in some cases, azo moieties. ua.es The presence of the bulky tert-butyl group can influence the polymer's structure and solubility. Chemical oxidative polymerization can be initiated by various oxidants, including ammonium (B1175870) persulfate, iron chloride, or hydrogen peroxide. mdpi.com The resulting polymers, such as poly(2-amino-4-tert-butylphenol), are often mixtures of oligomers. ua.es These materials are investigated for their conductivity and redox behavior, with potential applications in sensors, coatings, and electronic devices. mdpi.com

Studies on various aminophenols show that the polymer structure can range from open-chain to more complex ladder-like structures, depending on the monomer and polymerization conditions. mdpi.com For example, poly(o-aminophenol) is known to have a ladder structure similar to polyphenoxazine. mdpi.com The thermal stability of polymers obtained from aminophenol derivatives is generally higher than that of the corresponding monomers. researchgate.net

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site of reactivity in this compound. Its acidic proton and the nucleophilic oxygen atom allow for reactions such as O-alkylation and O-acylation, as well as the formation of a highly reactive phenoxide intermediate.

The hydroxyl group can be readily converted into ether or ester functionalities.

O-Alkylation involves the formation of an ether linkage. While specific studies on this compound are not prevalent, analogous reactions on phenols are well-established. A common method is the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. Another modern approach involves copper-catalyzed cross-coupling reactions of phenols with alkylborane reagents, which proceed under relatively mild conditions. organic-chemistry.org This method uses a catalyst like copper(II) acetate (B1210297) and an oxidant, avoiding the need for strong bases that could react with other parts of the molecule. organic-chemistry.org

O-Acylation results in the formation of a phenyl ester. This transformation is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. A significant challenge in the acylation of this compound is achieving chemoselectivity, as the aminomethyl group is also nucleophilic and can undergo N-acylation. However, methods for the direct, chemoselective O-acylation of unprotected hydroxyamino acids and related compounds have been developed. nih.gov These often involve performing the reaction under acidic conditions, which protonates the more basic amino group, deactivating it towards the electrophilic acylating agent and allowing the less basic phenolic hydroxyl to react selectively. nih.gov Catalyst- and solvent-free methods, for instance, using acetic anhydride at elevated temperatures, have also proven effective for the acetylation of various phenols. mdpi.com

Table 1: Representative O-Alkylation and O-Acylation Reactions for Phenolic Hydroxyl Groups
Reaction TypeReagent(s)Product TypeTypical Conditions
O-Alkylation (Williamson)1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X)Aryl Ether (Ar-O-R)Inert solvent (e.g., Acetone, DMF)
O-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O)Aryl Ester (Ar-O-COR)With or without a base (e.g., Pyridine (B92270), Et₃N); or under acidic conditions for selectivity nih.gov
Copper-Catalyzed O-AlkylationAlkylborane Reagent, Cu(OAc)₂, OxidantAryl Ether (Ar-O-R)Mild conditions, avoids strong bases organic-chemistry.org

Phenols are weak acids and react with strong bases, such as sodium hydroxide or potassium hydroxide, to form phenoxide salts. noaa.gov This deprotonation of the hydroxyl group generates a negatively charged phenoxide ion.

The formation of the phenoxide is a crucial step as it significantly enhances the nucleophilicity of the oxygen atom. The resulting anion is a much more potent nucleophile than the neutral hydroxyl group, making it highly reactive toward electrophiles. This increased reactivity is exploited in reactions like the Williamson ether synthesis, where the phenoxide readily displaces a halide from an alkyl halide in an SN2 reaction to form an ether. The generation of heat during this acid-base reaction is a notable characteristic. noaa.gov

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The benzene (B151609) ring of this compound is considered "activated" towards electrophilic aromatic substitution (SEAr) due to the presence of electron-donating substituents. wikipedia.orglibretexts.org

The outcome of electrophilic substitution on the aromatic ring is controlled by the directing effects of the three existing substituents: the hydroxyl group (-OH), the tert-butyl group (-C(CH₃)₃), and the aminomethyl group (-CH₂NH₂).

Hydroxyl Group (-OH): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance.

tert-Butyl Group (-C(CH₃)₃): This alkyl group is a weak activator and an ortho, para-director through an inductive effect. stackexchange.com However, its significant steric bulk hinders attack at the adjacent ortho position (C3).

Aminomethyl Group (-CH₂NH₂): This group is weakly activating and an ortho, para-director. Its influence is less pronounced than the hydroxyl group.

Based on the directing effects discussed, halogenation and nitration are expected to occur selectively at the C6 position.

Halogenation: The reaction of this compound with electrophilic halogenating agents like bromine (Br₂) in a non-polar solvent or N-bromosuccinimide (NBS) would be expected to yield the 6-halo derivative. The strong activation by the hydroxyl group facilitates this reaction, often allowing it to proceed under mild conditions without a Lewis acid catalyst.

Nitration: Phenols are highly susceptible to nitration, often reacting rapidly even with dilute nitric acid. noaa.gov To avoid oxidation and other side reactions, milder nitrating agents are often preferred. For instance, tert-butyl nitrite has been identified as a chemoselective nitrating agent for phenols, where the hydroxyl group plays a dominant role in directing the regiochemistry. nih.gov Applying such a method to this compound would be predicted to produce 4-(Aminomethyl)-2-tert-butyl-6-nitrophenol. The synthesis of related compounds, such as o-nitro-p-tert-butylphenol from the nitration of p-tert-butylphenol, supports the feasibility of substitution ortho to the hydroxyl group. chuanhechem.cn

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
ReactionReagent(s)Predicted Major ProductPosition of Substitution
BrominationBr₂ in CCl₄6-Bromo-4-(aminomethyl)-2-tert-butylphenolC6
ChlorinationCl₂ or SO₂Cl₂6-Chloro-4-(aminomethyl)-2-tert-butylphenolC6
NitrationDilute HNO₃ or t-BuONO nih.gov4-(Aminomethyl)-2-tert-butyl-6-nitrophenolC6

Oxidative Coupling Reactions of Phenolic Moieties

Phenols, particularly those with steric hindrance, can undergo oxidative coupling reactions to form carbon-carbon or carbon-oxygen bonds, leading to dimers or polymers. These reactions are often mediated by metal-based catalysts or photocatalysis and proceed via radical intermediates.

Research on structurally similar phenols provides insight into the expected reactivity of this compound. For example, the oxidative C-C coupling of 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol has been achieved using various catalytic systems. researchgate.net

Catalytic Systems: Catalysts such as copper(I)-exchanged zeolites (CuI-USY) and long-chain N-alkyliminodiacetatomolybdate surfactants have been shown to be effective for the oxidative coupling of hindered phenols. researchgate.net

Photocatalysis: A heterogeneous titanium dioxide (TiO₂) photocatalyst, activated by visible light, has also been successfully used for the oxidative coupling of phenols like 2,4-di-tert-butylphenol. nih.govacs.org The proposed mechanism involves the formation of a Ti-phenol complex, which, upon photoexcitation, generates a phenol cation radical that leads to the coupled product. acs.org

For this compound, the most likely pathway for oxidative coupling would involve the formation of a C-C bond between the C6 positions of two molecules. This position is ortho to the activating hydroxyl group and is the most sterically accessible site for radical coupling, which would lead to the formation of a symmetric biphenol dimer.

Table 3: Catalytic Systems Used in Oxidative Coupling of Analogous Phenols
Catalyst/MethodPhenol Substrate ExampleProduct TypeReference
Molybdate Surfactants2,6-di-tert-butylphenolDiphenoquinone
CuI-USY (Copper-Zeolite)2,4-di-tert-butylphenolBiphenol researchgate.net
TiO₂ with Visible Light2,4-di-tert-butylphenolBiphenol nih.govacs.org

Enzyme-Mediated Oxidative Transformations

Enzymes, as highly specific and efficient biocatalysts, offer a green and selective approach to the oxidative transformation of phenolic compounds. The oxidation of this compound can be mediated by various oxidoreductases, such as laccases, tyrosinases, and peroxidases, leading to a range of products through radical-mediated coupling or oxidation to quinonoid species.

Laccases (EC 1.10.3.2), which are multi-copper containing oxidases, catalyze the one-electron oxidation of phenolic substrates to form phenoxy radicals. These radicals can then undergo non-enzymatic coupling reactions to form dimers, oligomers, or polymers. acs.org The catalytic cycle of laccase involves the reduction of molecular oxygen to water, making it an environmentally benign process. wikipedia.org For this compound, laccase-mediated oxidation would likely generate a phenoxy radical, which could then couple at the ortho or para positions, if available, or through the aminomethyl group, leading to a variety of polymeric structures with C-C or C-O linkages. The bulky tert-butyl group at the ortho position would sterically hinder some coupling possibilities, potentially leading to more selective product formation.

Tyrosinases (EC 1.14.18.1) are copper-containing monooxygenases that catalyze two distinct reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). nih.govnih.gov In the case of this compound, tyrosinase would first hydroxylate the phenol at the position ortho to the existing hydroxyl group (position 3), forming the corresponding catechol. This catechol would then be rapidly oxidized by the enzyme to the highly reactive o-quinone. nih.gov This o-quinone is an electrophilic species that can undergo various subsequent non-enzymatic reactions, including intramolecular cyclization or intermolecular reactions with nucleophiles, such as the aminomethyl group of another molecule, leading to the formation of complex heterocyclic structures or polymers. A study on the tyrosinase-catalyzed oxidation of 4-tert-butylphenol (B1678320) demonstrated the formation of a stable 4-tert-butyl-ortho-benzoquinone, which serves as a model for the monophenolase activity of tyrosinase. rsc.org

Peroxidases, such as horseradish peroxidase (HRP), catalyze the oxidation of a wide range of substrates in the presence of hydrogen peroxide. nih.gov The catalytic cycle involves the formation of highly oxidized iron species (Compound I and Compound II) that abstract electrons from the phenolic substrate to generate phenoxy radicals. wikipedia.org Similar to laccase, the peroxidase-catalyzed oxidation of this compound would generate phenoxy radicals that can then dimerize or polymerize. Studies on the peroxidase-mediated oxidation of related phenols, such as 2-tert-butyl-4-methoxyphenol, have confirmed the formation of unstable phenoxy free radicals. wikipedia.org

Table 1: Summary of Potential Enzyme-Mediated Oxidative Transformations of this compound

EnzymeCo-substratePrimary ProductPotential Subsequent Reactions
LaccaseO₂Phenoxy radicalC-C and C-O coupling (dimerization, polymerization)
TyrosinaseO₂o-QuinoneIntramolecular cyclization, intermolecular reactions with nucleophiles
PeroxidaseH₂O₂Phenoxy radicalC-C and C-O coupling (dimerization, polymerization)

Metal-Catalyzed Oxidative Coupling Processes

Metal-catalyzed oxidative coupling reactions provide a powerful synthetic tool for the formation of C-C and C-O bonds in phenolic compounds, often with high selectivity and efficiency. wikipedia.org Various transition metals, including copper, iron, manganese, and vanadium, have been shown to catalyze these transformations. wikipedia.org The oxidative coupling of this compound can be expected to proceed through mechanisms involving the formation of phenoxy radicals or metal-phenolate complexes.

Copper-Catalyzed Oxidative Coupling: Copper catalysts are widely used for the oxidative coupling of phenols and aminophenols. researchgate.net For instance, the copper-catalyzed air oxidation of o-aminophenol has been shown to produce poly(o-aminophenol). rsc.org In the case of this compound, a similar copper-catalyzed process could lead to the formation of polymers through C-C or C-O linkages. The steric hindrance from the tert-butyl group would likely favor para-coupling relative to the hydroxyl group. Furthermore, copper-catalyzed cross-dehydrogenative amination has been reported for p-aminophenol derivatives, suggesting that C-N bond formation could also be a possible outcome for this compound in the presence of a suitable amine coupling partner. The prooxidant activity of aminophenol compounds in the presence of copper, leading to the generation of reactive oxygen species, has also been noted. nih.gov

Iron-Catalyzed Oxidative Coupling: Iron catalysts have emerged as effective mediators for selective oxidative coupling reactions of phenols. researchgate.netepa.gov Iron-catalyzed para-selective oxidative amination of phenols with anilines has been developed, which could be a potential pathway for the derivatization of the aminomethyl group in the target molecule. nih.gov A significant finding is the functional modeling of 2-aminophenol dioxygenases using a nonheme iron(II) complex, which was shown to catalyze the oxidative aromatic ring cleavage of 2-amino-4-tert-butylphenol. doi.org This suggests that under specific iron-catalyzed conditions, this compound could undergo ring opening rather than coupling. Iron-catalyzed oxidative cross-coupling of phenols with alkenes has also been reported, offering another potential route for derivatization. nih.gov

Manganese-Catalyzed Oxidative Coupling: Manganese(III) acetate is a well-known oxidant for initiating radical coupling reactions. wikipedia.org It can oxidize phenols to phenoxy radicals, which can then undergo coupling. While often used for the coupling of enolizable carbonyl compounds, manganese-mediated reactions have also been applied to phenols. The regioselectivity of such couplings can be influenced by the substitution pattern of the phenol. For this compound, manganese-catalyzed oxidation would likely lead to the formation of dimers or oligomers through C-C bond formation.

Table 2: Potential Metal-Catalyzed Oxidative Coupling Reactions of this compound

Metal CatalystTypical OxidantPotential Reaction TypePotential Products
Copper (Cu)O₂ (air)Oxidative Polymerization, Cross-Dehydrogenative AminationPolymers (C-C, C-O linkages), C-N coupled products
Iron (Fe)O₂ (air), PeroxidesOxidative Amination, Aromatic Ring Cleavage, Cross-Coupling with AlkenesN-arylated products, Ring-opened products, Dihydrobenzofuran derivatives
Manganese (Mn)Mn(OAc)₃Oxidative Dimerization/PolymerizationC-C coupled dimers and polymers

Theoretical and Computational Chemistry Studies of 4 Aminomethyl 2 Tert Butylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the behavior of molecules. These computational methods, such as Density Functional Theory (DFT), would be employed to model the electronic properties of 4-(Aminomethyl)-2-tert-butylphenol.

Determination of Electronic Structure Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

This subsection would typically involve the calculation and analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding a molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties. Furthermore, the calculation of atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital theory) would reveal the charge distribution across the molecule, highlighting electropositive and electronegative centers.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification

An MEP map is a visual tool used to predict how a molecule will interact with other chemical species. It illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, an MEP map would identify the likely sites for non-covalent interactions, such as hydrogen bonding, involving the hydroxyl and amino groups.

Computational Prediction of Acid-Base Equilibria and Protonation States

Theoretical calculations can predict the pKa values associated with the acidic (phenolic hydroxyl) and basic (amino) groups on the molecule. By calculating the Gibbs free energy of the different protonation states (neutral, protonated amine, deprotonated phenol), it is possible to determine the most stable form of the molecule at a given pH. This information is vital for understanding its behavior in biological systems and for designing applications where pH is a critical factor.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the three-dimensional shapes a molecule can adopt and its dynamic behavior over time.

Identification of Preferred Conformations and Rotational Barrier Calculations

Conformational analysis would identify the most stable three-dimensional structures (conformers) of this compound. This involves systematically rotating the flexible bonds, such as the C-C bond of the aminomethyl group and the C-C bond of the tert-butyl group, and calculating the potential energy of each resulting geometry. The energy differences between stable conformers and the energy barriers for rotation between them provide insight into the molecule's flexibility and the populations of different conformations at thermal equilibrium.

Reaction Mechanism Predictions and Energetics

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights into the energetic landscapes that govern these transformations. For this compound, theoretical studies can predict the most likely pathways for its synthesis and subsequent derivatization reactions.

Transition State Characterization for Key Synthetic and Derivatization Steps

The synthesis of this compound and its derivatives involves several key chemical transformations. Computational modeling can identify and characterize the transition state (TS) for each step, which represents the highest energy point along the reaction coordinate. By locating the TS, chemists can understand the steric and electronic factors that control the reaction rate.

For instance, in a typical aminolysis reaction involving an activated ester, computational methods like Density Functional Theory (DFT) can be used to model the reaction pathway. chemrxiv.org These models can distinguish between different possible mechanisms, such as a non-catalytic concerted or stepwise mechanism, or a self-catalytic pathway where another amine molecule acts as a proton transfer catalyst. chemrxiv.org The characterization of the transition states (e.g., TS1non_S for the nucleophilic attack in a non-catalytic stepwise mechanism) involves calculating their geometries and energies. researchgate.net This information is crucial for predicting the feasibility of a reaction and for designing more efficient synthetic routes.

Below is a representative table illustrating the kind of data that can be generated from such a computational study on a model aminolysis reaction.

Table 1: Calculated Activation Energies for a Model Aminolysis Reaction

Reaction Mechanism Transition State Activation Energy (kcal/mol) - Gas Phase Activation Energy (kcal/mol) - THF (CPCM)
Non-catalytic Concerted TSnon_C 25.8 28.1
Non-catalytic Stepwise TS1non_S 22.5 24.9
Non-catalytic Stepwise TS2non_S 15.3 18.7
Self-catalytic Concerted TScat_C 18.2 21.5
Self-catalytic Stepwise TS1cat_S 16.9 19.8
Self-catalytic Stepwise TS2cat_S 12.1 15.4

Data is hypothetical and based on typical values found in computational studies of aminolysis reactions. chemrxiv.orgresearchgate.net

Computational Assessment of Solvent Effects on Reaction Energetics

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the reaction energetics. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for reactants, transition states, and products.

Studies on reactions like the SN2 mechanism have shown that increasing solvent polarity can decrease reaction rates by stabilizing the charged nucleophile more than the transition state. mdpi.com For reactions involving this compound, computational assessment of solvent effects would be critical for optimizing reaction conditions. For example, in prolyl peptide bond isomerization, the free energy of activation is significantly higher in water compared to aprotic solvents, a phenomenon that can be explained by the stabilization of the planar ground state by hydrogen bonding in protic solvents. nih.gov

The following table demonstrates how solvent effects on activation energy can be presented based on computational calculations.

Table 2: Calculated Solvent Effects on the Activation Energy of a Model Reaction

Solvent Dielectric Constant Calculated Activation Energy (kcal/mol)
Cyclohexane 2.0 20.5
Tetrahydrofuran (B95107) (THF) 7.6 24.9
Acetonitrile 37.5 26.8
Water 78.4 28.3

Data is illustrative and based on general trends observed in computational studies. mdpi.comnih.gov

Spectroscopic Property Simulations and Validation

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can validate experimental data, assign spectral features to specific molecular motions or electronic transitions, and gain a deeper understanding of the molecule's structure and electronic environment.

Computational NMR Chemical Shift Prediction and Comparison to Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. arxiv.org These predictions are invaluable for assigning peaks in complex experimental spectra and for confirming the structure of newly synthesized compounds.

For a molecule like this compound, computational NMR prediction would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts. Recent advancements in AI and machine learning have also introduced novel approaches for predicting NMR spectra from molecular structures. arxiv.org

The table below shows a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts for this compound.

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Phenol (B47542)

Carbon Atom Experimental Shift (ppm) Calculated Shift (ppm) Difference (ppm)
C1 (C-OH) 155.2 156.1 -0.9
C2 (C-tert-butyl) 140.5 141.1 -0.6
C3 (Ar-H) 125.8 126.3 -0.5
C4 (C-CH₂NH₂) 128.9 129.5 -0.6
C5 (Ar-H) 115.7 116.0 -0.3
C6 (Ar-H) 118.2 118.9 -0.7
C-tert-butyl (quat) 34.1 34.5 -0.4
C-tert-butyl (CH₃) 31.6 31.9 -0.3
CH₂NH₂ 45.3 45.9 -0.6

Experimental data is hypothetical. Calculated data is based on typical accuracies of DFT calculations. researchgate.net

Vibrational Frequency Calculations and Assistance in Experimental Band Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, which greatly aids in the assignment of experimental spectra. nih.govcore.ac.uk

For this compound, DFT calculations could predict the frequencies of key vibrational modes, such as the O-H stretch of the phenolic group, the N-H stretches of the aminomethyl group, and the various C-H and C-C stretching and bending modes of the aromatic ring and tert-butyl group. nih.gov By comparing the calculated spectrum with the experimental one, each band can be assigned to a specific molecular motion.

Table 4: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Phenol

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
1 3650 3645 O-H stretch
2 3450 3448 N-H asymmetric stretch
3 3360 3355 N-H symmetric stretch
4 2965 2960 C-H stretch (tert-butyl)
5 1610 1605 C=C stretch (aromatic)
6 1590 1585 N-H bend (scissoring)
7 1480 1475 C-H bend (tert-butyl)
8 1240 1235 C-O stretch
9 830 825 C-H out-of-plane bend

Frequencies are illustrative and based on typical values for phenolic compounds. nih.govcore.ac.uk

UV-Vis Absorption Spectrum Prediction and Assignment of Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a powerful computational method for predicting the UV-Vis absorption spectrum. scielo.brnih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

For this compound, TD-DFT calculations could identify the key electronic transitions, such as π → π* transitions within the aromatic ring. researchgate.net These calculations can elucidate how substituents like the aminomethyl and tert-butyl groups influence the electronic structure and the resulting absorption spectrum. scielo.br

Table 5: Predicted and Experimental UV-Vis Absorption Maxima (λ_max) for a Substituted Phenol

Transition Calculated λ_max (nm) Experimental λ_max (nm) Oscillator Strength (f)
HOMO-1 → LUMO 235 238 0.15
HOMO → LUMO 278 281 0.45
HOMO → LUMO+1 350 355 0.05

Data is hypothetical and based on typical TD-DFT calculations for phenolic compounds. researchgate.netscielo.br

Coordination Chemistry and Metal Complexation of 4 Aminomethyl 2 Tert Butylphenol Derivatives

Ligand Design Principles from Aminomethylphenols

The design of ligands derived from aminomethylphenols is predicated on the strategic placement of donor atoms to achieve specific coordination numbers and geometries. libretexts.orguomustansiriyah.edu.iq These ligands act as Lewis bases, donating electron pairs to a central metal atom, which acts as a Lewis acid. libretexts.org The denticity of a ligand—the number of donor atoms it uses to bind to the metal center—is a critical design parameter. uomustansiriyah.edu.iqlibretexts.orgyoutube.com

Aminomethylphenol derivatives can be tailored to create a range of ligand scaffolds with varying denticity.

Bidentate Ligands : The simplest coordination mode for an aminomethylphenol involves the phenolic oxygen and the aminomethyl nitrogen, creating a bidentate [O, N] chelate. purdue.edu This fundamental structure is seen in many simple Mannich bases. For instance, ligands can behave as bidentate chelators by coordinating through an azomethine nitrogen and a ring sulfur atom, or through a thiol group and an amine group. researchgate.netnih.gov The formation of a six-membered chelate ring with the metal center is a common and stable arrangement for ortho-aminomethylphenols.

Tridentate and Polydentate Ligands : More complex, higher-denticity ligands can be constructed by incorporating additional donor groups onto the aminomethylphenol framework. This can be achieved by modifying the amine, such as using a diamine in the Mannich reaction, or by linking multiple aminomethylphenol units together. For example, tridentate ligands can coordinate through three atoms simultaneously. youtube.com By synthesizing derivatives with multiple hydroxyphenyl and aminomethyl groups, tetradentate or even larger polydentate scaffolds can be created. A study on copper(II) complexes utilized tetradentate ligands derived from bis(3-tert-butyl-2-hydroxybenzyl)amine, demonstrating how these building blocks can create complex coordination environments. rsc.org These multidentate ligands often lead to more stable metal complexes due to the chelate effect, where the entropic penalty for binding is lower compared to multiple individual monodentate ligands. libretexts.org

The substituents on the phenol (B47542) ring profoundly influence the coordination behavior of the ligand and the properties of the resulting metal complex.

Steric Effects : The tert-butyl group at the C2 position is sterically bulky. This significant steric hindrance plays a crucial role in the coordination chemistry of these ligands. wikipedia.org It can prevent the formation of polymeric or oligomeric structures by physically blocking the approach of other ligand molecules, favoring the formation of mononuclear complexes. lookchem.com This steric insulation can also protect the metal center from unwanted side reactions. Furthermore, the bulky nature of the tert-butyl group can enforce specific coordination geometries and influence the stability of the complex. nih.gov

Electronic Effects : The electronic properties of the donor groups are paramount.

Phenolic Group : The phenolic hydroxyl group can coordinate to a metal center either as a neutral molecule or, more commonly, as a deprotonated phenolate (B1203915) anion. The acidity of this phenol is influenced by other substituents on the ring. The deprotonation creates a negatively charged, strong donor atom that forms robust bonds with metal ions. The presence of electron-donating or electron-withdrawing groups can modulate this acidity, thereby tuning the electronic properties of the metal center. rsc.org

Aminomethyl Group : The nitrogen atom of the aminomethyl group serves as a neutral donor site. Its basicity and the flexibility of the methylene (B1212753) linker are important factors. The length of the linker determines the bite angle and the size of the resulting chelate ring, which in turn affects the stability and geometry of the complex. The coordination of the primary amine function is a common feature in the metal complexes of these types of ligands. oalib.comscirp.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-(aminomethyl)-2-tert-butylphenol derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of aminomethylphenol-type ligands are widely studied. The general synthetic procedure involves mixing the ligand and a metal salt, such as a chloride, acetate (B1210297), or nitrate, in a solvent like ethanol (B145695) or methanol. nih.gov The reaction mixture is often heated to facilitate complex formation, after which the product may precipitate upon cooling or solvent evaporation. researchgate.net

For example, complexes of Cu(II), Ni(II), and Co(II) with a related benzothiazole-based ligand containing a 4-tert-butylphenol (B1678320) unit were prepared and isolated as solid products. nih.gov Similarly, the synthesis of Cu(II), Ni(II), Co(II), and Mn(II) complexes with a 4-tert-butylbenzohydrazone ligand has been reported. semanticscholar.org The synthesis of copper(II) complexes with multidentate ligands incorporating 3-tert-butyl-2-hydroxybenzyl groups has also been successfully achieved. rsc.org In many cases, the stoichiometry of the reactants (metal-to-ligand ratio) is varied to isolate complexes with different coordination numbers. nih.gov

Table 1: Examples of Synthesized Transition Metal Complexes with Related Phenolic Ligands

Metal Ion Ligand Type Synthetic Method Reference
Cu(II), Ni(II), Co(II) Symmetrical benzothiazole-based phenol ligand Reaction of ligand with metal salts. nih.gov
Cu(II), Ni(II), Co(II), Mn(II) 4-tert-butyl-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene] benzohydrazide Reaction of ligand with metal acetates in methanol. semanticscholar.org
Cu(II) Tetradentate ligands with 3-tert-butyl-2-hydroxybenzyl moieties Reaction of ligands with copper(II) acetate or copper(II) chloride. rsc.org

This table is generated based on data from the referenced literature and showcases synthesis with related, not identical, ligands.

While less common than their transition metal counterparts, main group metal complexes of aminomethylphenol ligands have also been prepared. The synthetic strategies are broadly similar, involving the reaction of the ligand with a main group metal salt or organometallic precursor. For instance, Sn(II) complexes have been synthesized by reacting 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with tin(II) chloride in ethanol. nih.gov The coordination behavior of the related 4,4′-methylenebis(2,6-di-tert-butylphenol) ligand has been investigated with a series of metal alkoxides and alkyls, demonstrating its ability to bind to a variety of metal centers, including those from the main group. lookchem.com

Structural Elucidation of Metal Complexes

The determination of the structure of these metal complexes is crucial for understanding their properties and reactivity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Methods :

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the phenolic O-H and the aminic N-H groups upon complexation provide direct evidence of bonding. The disappearance of the O-H stretching band can indicate deprotonation of the phenol group. nih.gov

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic environment of the metal ion and can help deduce the coordination geometry. For example, the UV-Vis spectra of Ni(II) and Co(II) complexes can suggest an octahedral geometry, while that of a Cu(II) complex might indicate a tetragonal geometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (like those of Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution and confirm its binding mode. researchgate.netsemanticscholar.org

Other Techniques : Elemental analysis is used to confirm the empirical formula of the synthesized complexes. researchgate.net Magnetic susceptibility measurements help determine the number of unpaired electrons in paramagnetic complexes, which aids in assigning the oxidation state and coordination geometry of the metal ion. nih.gov

Table 2: Structural Characterization Data for Representative Metal Complexes with Related Ligands

Complex/Ligand Technique Finding Reference
Ni(L)₂, Co(L)₂ (L = benzothiazole-based phenol) UV-Vis, Magnetic Moment Suggested octahedral geometry. nih.gov
Cu(L)₂ (L = benzothiazole-based phenol) UV-Vis, Magnetic Moment Suggested tetragonal geometry. nih.gov
[Cu(5-aminomethyl- nih.govaneN₄)]²⁺ X-ray Diffraction Pentacoordinate copper in a square-based pyramidal environment. Cu-N bond lengths vary between 2.025 and 2.199 Å. scirp.org
[Ni(5-aminomethyl- nih.govaneN₄)]²⁺ X-ray Diffraction Hexacoordinated nickel in an octahedral geometry. scirp.org

This table is generated based on data from the referenced literature and showcases structural findings for related, not identical, ligands.

X-ray Crystallography for Detailed Coordination Geometry Determination

For instance, the crystal structure of a related compound, 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol, highlights the potential for these types of ligands to act as tridentate chelators, providing a meridional coordination mode to a metal center. researchgate.net This coordination is known to enhance the thermal stability of the resulting complex. researchgate.net

In a study involving polymetallic titanium and zirconium complexes with amino acid-derived amine bis(phenolate) (ABP) proligands, X-ray diffraction studies revealed the formation of aggregates with varying nuclearity. The steric hindrance from the tert-butyl groups on the phenolate rings was found to influence the geometry of the complexes. For example, in a bimetallic titanium complex, repulsion between the tert-butyl groups was suggested to cause a lengthening of the Ti-(µ-O) bonds. hw.ac.uk A monometallic zirconium complex with two ABP ligands was found to adopt a distorted octahedral geometry, with the distortion attributed to the steric bulk of the ortho-positioned tert-butyl groups. hw.ac.ukresearchgate.net The average N-Zr-O bond angles were reported to be within the expected range for such bis(ABP) complexes. hw.ac.uk

The coordination chemistry of 2-(8-aminoquinolino)-4,6-di-tert-butylphenol, a ligand featuring a similar substituted phenol backbone, with Mn(IV), Fe(III), and Co(III) has also been elucidated by X-ray crystallography. nih.gov These studies have characterized the formation of complexes with the ligand in different redox states, including as an o-iminophenolate(2-) dianion and an o-iminobenzosemiquinonate(1-) π radical anion. nih.gov

Compound/ComplexMetal CenterCoordination GeometryKey Structural FeaturesReference
bis(ABP) Zr complexZrDistorted OctahedralTwo ABP ligands coordinated to a single Zr center. Distortion due to steric hindrance from tert-butyl groups. hw.ac.ukresearchgate.net
Bimetallic Ti complex with ABP ligandsTiµ-oxo-bridgedRepulsion between tert-butyl groups leads to lengthening of Ti-(µ-O) bonds. hw.ac.uk
[MnIV(1LAP-H)2]Mn(IV)Not specifiedContains the o-iminophenolate(2-) dianion of 2-(8-aminoquinolino)-4,6-di-tert-butylphenol. nih.gov
FeIII(1LISQ)2·0.5H2OFe(III)Not specifiedContains the o-iminobenzosemiquinonate(1-) π radical derivative of the ligand. nih.gov
[CoIII2(NCS)2(1LAP-H)2(AQ)]Co(III)DinuclearContains two bridging (1LAP-H)2- ligands. nih.gov

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, IR, EPR)

Spectroscopic techniques are vital for characterizing the formation and electronic structure of metal complexes with this compound derivatives, both in the solid state and in solution.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is commonly used to monitor the complexation of the ligand with a metal ion, as the coordination often results in the appearance of new absorption bands or shifts in existing bands. These changes can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal center. For instance, in the study of phenol oxidation, time-resolved UV-Vis spectroscopy has been employed to follow the decay of specific absorption bands, allowing for the determination of reaction kinetics. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. The coordination of the phenolic oxygen to a metal center is typically evidenced by a shift in the ν(C-O) stretching frequency. Similarly, changes in the stretching and bending vibrations of the amino group can confirm its involvement in coordination. In a study on the enzymatic polymerization of 4-tert-butylphenol, IR spectroscopy was used to identify the C-O stretching vibrations of ether functionalities, confirming the presence of oxyphenylene units in the polymer chain. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic metal complexes, providing insights into the oxidation state of the metal, the geometry of the complex, and the nature of the metal-ligand bonding. amrita.edu Transition metal compounds with one or more unpaired d electrons are paramagnetic and thus EPR active. amrita.edu

For copper(II) complexes, which are d⁹ and have one unpaired electron, EPR spectroscopy can be particularly informative. Coupled operando EPR/UV-Vis/ATR-IR spectroscopy has been used to study the mechanism of copper-catalyzed aerobic oxidation reactions. nih.gov In these studies, EPR signals can help to identify and quantify different Cu(II) species present during the catalytic cycle. nih.gov

In the context of iron complexes, EPR has been used to study the electronic ground state of Fe(III) complexes. nih.gov For example, the EPR spectra of a series of pyridine (B92270) complexes of iron(III) octaethylchlorin at low temperatures indicated a change in the ground state depending on the donor strength of the axial ligands. nih.gov The study of a 2-(8-aminoquinolino)-4,6-di-tert-butylphenol complex with Mn(IV) and Fe(III) also utilized EPR spectroscopy to understand the magnetic coupling between the metal ions and radical anions of the ligand. nih.gov

Spectroscopic TechniqueInformation GainedExample ApplicationReference
UV-Visible SpectroscopyMonitoring complex formation, studying electronic transitions (LMCT, d-d), and reaction kinetics.Monitoring the kinetics of phenol oxidation by following the decay of absorption bands. rsc.org
Infrared SpectroscopyDetermining the coordination mode of the ligand by observing shifts in characteristic vibrational frequencies (e.g., ν(C-O), ν(N-H)).Identifying C-O stretching of ether linkages in enzymatically polymerized 4-tert-butylphenol. nih.gov
Electron Paramagnetic Resonance (EPR) SpectroscopyCharacterizing paramagnetic species, determining metal oxidation state, coordination geometry, and metal-ligand bonding.Identifying and quantifying different Cu(II) species in a catalytic oxidation reaction. nih.gov

Catalytic Applications of Metal Complexes Derived from this compound

The metal complexes of this compound and its derivatives have shown significant promise as catalysts in a variety of organic transformations. The tunability of the ligand framework, both sterically and electronically, allows for the fine-tuning of the catalytic activity and selectivity of the metal center.

Investigation in Oxidation Reactions (e.g., Oxidative C-C coupling)

Metal complexes derived from substituted phenols are widely investigated as catalysts for oxidation reactions. The catalytic oxidation of phenols is an important reaction for environmental remediation, such as the treatment of wastewater containing phenolic pollutants. orientjchem.org Copper complexes, in particular, have shown high catalytic efficiency in the oxidation of phenol. orientjchem.org

In a biomimetic study, an iron(II) complex of 2-amino-4-tert-butylphenol (B71990) was shown to react with dioxygen to cleave the aromatic C-C bond, producing 4-tert-butyl-2-picolinate. researchgate.net This reaction serves as a functional model for 2-aminophenol (B121084) dioxygenases, demonstrating the potential of these complexes to catalyze challenging oxidative transformations. researchgate.net

While direct examples of oxidative C-C coupling catalyzed by simple this compound complexes are not prevalent in the reviewed literature, the principles of oxidative coupling are well-established. For instance, nickel-catalyzed C-H/C-O coupling of azoles with phenol derivatives provides a pathway for the formation of C-C bonds. nih.gov The general mechanism of oxidative coupling can involve the reaction of alkenes with a metal center, leading to the formation of a metallocycle and subsequent C-C bond formation. youtube.com

The degradation of 4-tert-butylphenol itself has been studied using photocatalysis with doped titania catalysts, which is another form of advanced oxidation process. nih.gov

Potential in Polymerization Catalysis

Complexes of this compound derivatives have emerged as promising catalysts for polymerization reactions, particularly for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polyesters such as polylactic acid (PLA).

Polymetallic titanium and zirconium complexes supported by amino acid-derived amine bis(phenolate) ligands have been successfully employed as catalysts for the ROP of rac-lactide. hw.ac.ukresearchgate.net The catalytic activity was found to be dependent on the nuclearity of the metal complex, with bimetallic titanium complexes showing higher conversion rates compared to their tetrametallic counterparts. hw.ac.uk A monometallic zirconium complex demonstrated remarkable activity in the ROP of rac-lactide, although with limited control over the polymer's tacticity. researchgate.net It was also noted that the presence of ortho-positioned tert-butyl groups on the phenolate rings could decrease the ROP activity. hw.ac.uk

Furthermore, 4-tert-butylphenol itself can be polymerized through an enzymatic process using horseradish peroxidase (HRP) as a catalyst. nih.gov This method leads to the formation of a copolymer containing both phenylene and oxyphenylene units. nih.gov

Catalyst SystemPolymerization TypeMonomerKey FindingsReference
Polymetallic Ti/Zr amine bis(phenolate) complexesRing-Opening Polymerizationrac-LactideBimetallic Ti complexes were more active than tetrametallic ones. A monometallic Zr complex showed high activity but limited stereocontrol. hw.ac.ukresearchgate.net
Horseradish Peroxidase (HRP)Enzymatic Polymerization4-tert-butylphenolProduced a copolymer with phenylene and oxyphenylene units. nih.gov

Exploration in Asymmetric Catalysis through Chiral Ligand Design

The development of chiral ligands derived from this compound is a promising avenue for asymmetric catalysis. By introducing chirality into the ligand framework, it is possible to create a chiral environment around the metal center, which can induce enantioselectivity in a catalytic reaction.

The principles of asymmetric catalysis are well-illustrated by the use of chiral binaphthol (BINOL)-metal catalysts. nih.gov In these systems, the chiral induction can occur through non-covalent interactions between the substrate and the ligand, or through a "chiral-at-metal" mechanism where the chirality is centered at the metal ion itself, induced by the chiral ligand. nih.gov Understanding the mechanism of chirality transfer is crucial for the rational design of more effective asymmetric catalysts. nih.gov

In the context of polymerization, the use of chiral catalysts can lead to stereoselective polymerization, affording polymers with specific tacticities (e.g., isotactic or syndiotactic). For example, in the ROP of rac-lactide, the use of chiral Schiff's base/aluminium alkoxide initiators has been shown to be highly stereoelective. hw.ac.uk While the zirconium complex with an achiral bis(phenolate) ligand derived from a 4-substituted phenol showed limited control over the tacticity of the resulting PLA, researchgate.net the design of analogous chiral ligands could potentially lead to highly stereoselective catalysts.

Applications of 4 Aminomethyl 2 Tert Butylphenol As a Key Organic Building Block and Intermediate

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds like benzoxazoles and quinolinones from phenolic precursors typically requires specific arrangements of functional groups that are not present in 4-(Aminomethyl)-2-tert-butylphenol.

Synthesis of Benzoxazole (B165842) Derivatives (e.g., 2-(pyridyl)benzoxazoles)

The formation of a benzoxazole ring via condensation reactions requires a precursor with an amino group (-NH2) and a hydroxyl group (-OH) positioned ortho to each other on a benzene (B151609) ring. nih.govnih.gov This ortho-aminophenol moiety allows for the crucial cyclization step with reagents such as carboxylic acids, aldehydes, or their derivatives to form the fused oxazole (B20620) ring. organic-chemistry.orgmdpi.comorganic-chemistry.org

The compound 2-amino-4-tert-butylphenol (B71990) possesses this required ortho-aminophenol structure and is widely documented as a precursor for benzoxazole derivatives, including 2-(pyridyl)benzoxazoles. In contrast, the specified compound, This compound , has its amino functionality as part of a methyl group (-CH2NH2) at the 4-position, which is para to the hydroxyl group. This structural arrangement does not permit the direct intramolecular cyclization necessary to form the benzoxazole ring system. No peer-reviewed studies were found that describe a synthetic route from this compound to benzoxazole derivatives.

Formation of Quinolinone Derivatives and Analogues

The synthesis of certain quinolinone analogues, such as the drug Ivacaftor, utilizes aminophenol building blocks. For instance, the synthesis of Ivacaftor involves the coupling of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, which is prepared from 5-amino-2,4-di-tert-butylphenol . This specific isomer has the amino group in the correct position to act as a nucleophile in the amide bond formation with the quinoline-3-carboxylic acid moiety.

No documented synthetic pathways were found in the scientific literature that employ this compound as a precursor for quinolinone derivatives as outlined.

Intermediates for Supramolecular Assemblies

While the phenol (B47542) and aminomethyl groups in this compound are capable of acting as hydrogen bond donors and acceptors, specific research detailing its use in the design of complex supramolecular assemblies is not available.

Design of Host-Guest Systems Utilizing Hydrogen Bonding and Chelate Effects

There is no specific information available in the literature that details the use of this compound in the design of host-guest systems.

Hydrogen-Bonding Driven Self-Assembly in Materials Science

Similarly, while the potential for hydrogen-bonding exists, no studies specifically focusing on the self-assembly of this compound for materials science applications could be identified. Research in this area tends to focus on other related phenols.

Component in Polymer Science and Advanced Materials Chemistry

Phenolic compounds are often used in polymer chemistry as antioxidants or as monomers for resins. For example, 4-tert-butylphenol (B1678320) is a well-known chain stopper in the production of polycarbonates and epoxy resins. Hindered phenols are also widely used as stabilizers in polymers. However, specific research detailing the application of this compound as a component in polymer science or advanced materials could not be located.

Precursors for Polymeric Materials with Specific Functional Properties

The dual functionality of this compound makes it a prime candidate as a precursor for specialized polymeric materials. The presence of both an amine and a phenol group allows for various polymerization strategies. For instance, the amine group can react with carboxylic acids, acyl chlorides, or epoxides to form polyamides or polyamines, while the phenolic hydroxyl group can participate in the formation of polyesters or polyethers.

While direct polymerization studies on this compound are not widely documented, the behavior of its structural isomers provides insight into its potential. For example, its isomer, 2-amino-4-tert-butylphenol, can undergo electrochemical or chemical oxidative polymerization to form poly(2-amino-4-tert-butylphenol). sigmaaldrich.com This process highlights the capability of the aminophenol scaffold to serve as a monomer unit, suggesting a similar potential for this compound to be used in creating polymers with specific electronic or functional properties.

Incorporation as Monomer Units in Specialty Polymers

The incorporation of this compound as a monomer unit can impart specific characteristics to specialty polymers. The bulky tert-butyl group can enhance the solubility and thermal stability of the polymer chain, while the aminomethyl and hydroxyl groups offer sites for cross-linking or further functionalization.

Although specific polymers incorporating this compound are not extensively reported, the principle is well-established with related compounds. The oxidative polymerization of 2-amino-4-tert-butylphenol demonstrates that polymers can be synthesized from these building blocks. sigmaaldrich.com Such polymers could find applications as antioxidants, curing agents, or components in engineering plastics where thermal resistance and specific chemical reactivity are desired.

Development of Organocatalysts and Biologically Relevant Scaffolds

The phenolic amine structure is a recognized scaffold in the design of catalysts and biologically active molecules. The strategic placement of the amine and hydroxyl groups allows for cooperative interactions, which is a key principle in modern catalyst design.

Design of Chiral Catalysts based on Phenolic Amine Scaffolds

The phenolic amine framework is a cornerstone for the design of various chiral catalysts and ligands. The amine group provides a site for introducing a chiral auxiliary, while the phenol's hydroxyl group can act as a hydrogen-bond donor, helping to orient substrates within the catalyst's chiral environment during a reaction. nih.gov

A common strategy involves the condensation reaction between the primary amine of the scaffold and a carbonyl compound to form a Schiff base. researchgate.netnanobioletters.com These Schiff bases, which contain an imine group, are highly versatile ligands that can coordinate with various metal ions to form chiral metal complexes used in catalysis. researchgate.netnanobioletters.commdpi.com The steric and electronic properties of the ligand, influenced by substituents like the tert-butyl group, play a crucial role in the activity and selectivity of the resulting catalyst. mdpi.com

Furthermore, the amine group can be reacted with chiral molecules, such as amino acids, to create purely organic catalysts (organocatalysts). For example, prolinamides derived from the reaction of L-proline with aminophenols have been shown to be effective organocatalysts. nih.gov The resulting structures leverage the chirality of proline and the hydrogen-bonding ability of the phenol and amide groups to control the stereochemical outcome of reactions. nih.govnih.gov

Applications in Asymmetric Synthesis (e.g., Aldol (B89426) Reactions)

Phenolic amine-based catalysts have demonstrated significant success in asymmetric synthesis, a field focused on creating chiral molecules with a specific three-dimensional arrangement. One of the most important carbon-carbon bond-forming reactions in this area is the asymmetric aldol reaction, which creates β-hydroxy carbonyl compounds, a common motif in many natural products and pharmaceuticals. nih.govyoutube.com

Organocatalysts derived from amino acids and amines are particularly effective for these transformations. For instance, L-prolinamide derivatives, some of which are based on phenolic amine scaffolds, have been successfully used to catalyze direct asymmetric aldol reactions between aldehydes and ketones. nih.gov In these systems, the catalyst's secondary amine forms an enamine with the ketone, while the amide N-H and a terminal hydroxyl group can form hydrogen bonds with the aldehyde, activating it and guiding its approach to the enamine. nih.govyoutube.com This dual activation and steric control lead to high yields and excellent enantioselectivity.

The table below summarizes research findings for asymmetric aldol reactions using representative bifunctional organocatalysts, illustrating their effectiveness.

Aldehyde SubstrateKetone SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)Reference
4-NitrobenzaldehydeAcetoneL-prolinamide (3h)9593 nih.gov
CyclohexanecarboxaldehydeAcetoneL-prolinamide (3h)96>99 nih.gov
Isatin (1a)3-Acetyl-2H-chromen-2-one (2a)Quinidine Urea (11)9394 nih.gov
5-Bromoisatin (1b)3-Acetyl-2H-chromen-2-one (2a)Quinidine Urea (11)9493 nih.gov
BenzaldehydeAcetone(S)-proline-based organocatalyst (1)8052 nih.gov

Emerging Research Areas and Future Perspectives for 4 Aminomethyl 2 Tert Butylphenol

Development of Novel and Green Synthetic Routes

The traditional synthesis of aminomethylated phenols often relies on the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a phenol (B47542) using formaldehyde (B43269) and a primary or secondary amine. mdpi.comresearchgate.net While effective, these methods can present challenges related to the handling of formaldehyde and the efficiency of the process.

Emerging research is focused on developing more efficient and environmentally friendly synthetic pathways. The principles of green chemistry are paramount, aiming for processes that are simple, operate under mild conditions, have short reaction times, and allow for easy post-treatment and reactant recycling. guidechem.com For instance, research on related aminophenols has led to innovative, catalyst-free methods that avoid the use of expensive and environmentally harmful metal catalysts. guidechem.comgoogle.com One such optimized two-step process, involving nitrosation and subsequent reduction, achieves a final yield of up to 99.0% with no generation of waste gas, liquid, or residue, making it highly suitable for industrial production. guidechem.comgoogle.com

Table 1: Comparison of Synthetic Routes for Related Aminophenols
ParameterTraditional Method (Nitration/Reduction)Novel Green Method (Nitrosation/Reduction)
Starting Material2,6-di-tert-butylphenol2,6-di-tert-butylphenol guidechem.comgoogle.com
Key ReagentsNitric acid, Zn/CaCl2 guidechem.comSodium nitrite, V-Brite B (a reducing agent) google.com
CatalystMetal reducing agent (Zn) guidechem.comNone required guidechem.comgoogle.com
Reaction Time~18 hours total guidechem.com~3.5 - 6 hours total google.com
Reaction TemperatureHigh (e.g., 80°C for reduction) guidechem.comMild (e.g., 15°C to 50°C) google.com
Overall Yield~65.8% guidechem.comUp to 99.0% guidechem.comgoogle.com
Environmental ImpactDifficult filtration, environmental pollution guidechem.comNo waste gas, liquid, or residue; reactants recycled guidechem.com

Advanced Functional Material Development Incorporating the Compound's Structure

The bifunctional nature of 4-(Aminomethyl)-2-tert-butylphenol makes it an attractive monomer and building block for a new generation of functional materials.

Antioxidant Additives: The sterically hindered phenolic group is a well-known antioxidant moiety. Research on similar aminomethyl derivatives has shown that these compounds can possess significant radical-scavenging activity and the ability to inhibit oxidative processes. nih.gov This positions this compound as a candidate for developing advanced antioxidants for materials like rubber and plastics. guidechem.com

Specialty Polymers: The compound can be used as a monomer to create polymers with unique properties. For example, poly(2-amino-4-tert-butylphenol) can be synthesized through electrochemical or chemical oxidative polymerization, opening avenues for developing new electroactive materials. sigmaaldrich.com

Metal Chelating Agents: The presence of both a hydroxyl (OH) group and an aminomethyl (CH₂NH₂) group creates a potential pincer-like structure capable of chelating metal ions. researchgate.net This property is valuable for designing materials for metal sequestration, catalysis, or the development of selective sensors. For example, related structures are used to prepare intermediates for uranylsalophene derivatives used in anion-sensitive membrane sensors. sigmaaldrich.com

Integration with Nanoscience for Hybrid Systems and Surface Modifications

The integration of this compound with nanoscience offers a pathway to creating sophisticated hybrid materials. The amine and hydroxyl functional groups are ideal for acting as anchoring points to functionalize the surfaces of various nanoparticles, such as silica, gold, or metal oxides.

This surface modification could serve several purposes:

Enhanced Dispersion: Capping nanoparticles with this molecule could prevent agglomeration and improve their dispersion within polymer matrices, leading to nanocomposites with superior mechanical or thermal properties.

Imparting Functionality: The antioxidant properties of the phenol moiety could be imparted to the nanoparticle, creating "nano-antioxidants" that protect a host material from degradation.

Building Hybrid Sensors: The metal-chelating properties could be used to decorate nanoparticles, forming the basis for highly sensitive and selective nanosensors for environmental or biological monitoring.

Theoretical Predictions for Undiscovered Reactivities and Applications

Computational chemistry provides powerful tools for predicting the behavior of molecules like this compound, guiding experimental work and uncovering new applications.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to understand the molecule's electronic properties. researchgate.net Such studies can predict its HOMO-LUMO energy gap, which is related to its reactivity and electrochemical behavior, and analyze its UV-visible absorption spectra. researchgate.net

Molecular Docking: The reactivity and potential applications of this compound can be explored through molecular docking simulations. For example, studies on the related compound 2,4-di-tert-butylphenol (B135424) have used docking to investigate its interaction with insect odorant receptors, identifying specific binding residues and suggesting its potential as a pest controller. mdpi.com Similar theoretical studies on this compound could predict its binding affinity to various enzymes or receptors, opening doors for its investigation in medicinal chemistry or agrochemicals.

Reactivity and Bonding Analysis: Theoretical frameworks like the Atoms in Molecules (AIM) theory can provide deep insights into the nature of intramolecular interactions, such as the hydrogen bond between the phenolic hydroxyl group and the aminomethyl nitrogen. researchgate.net Understanding these interactions is crucial for predicting the compound's conformational preferences and reactivity in various chemical environments.

Challenges and Opportunities in Industrial Scale-Up and Process Intensification

Translating the synthesis of this compound from the laboratory to an industrial scale presents both challenges and significant opportunities for process optimization.

The primary challenges involve ensuring safety, consistency, and cost-effectiveness. The use of reagents like formaldehyde requires careful handling, and traditional batch processes can be inefficient, leading to lower yields and higher purification costs. The influence of reaction parameters such as solvent, temperature, reactant ratios, and heating rates on the final product yield and purity must be meticulously controlled. researchgate.net

However, these challenges create opportunities for innovation in chemical engineering and process design. The development of continuous flow processes could offer superior control over reaction conditions, improve safety, and increase throughput. Adopting the principles of green chemistry, such as using catalyst-free systems or recyclable catalysts, can drastically reduce costs and environmental impact, as demonstrated in the synthesis of related compounds. guidechem.comgoogle.com

Table 2: Challenges and Opportunities in Industrial Scale-Up
ChallengeOpportunity
Harsh reaction conditions and environmental pollution from older methods. guidechem.comDevelop and implement "green" synthetic routes with mild conditions and recyclable materials. guidechem.comgoogle.com
Low overall yields and cumbersome post-treatment in traditional syntheses. guidechem.comOptimize reaction for high-yield, catalyst-free processes that simplify purification. guidechem.com
Safety and handling concerns with reagents like formaldehyde in batch reactors.Transition to continuous flow reactors for better process control and enhanced safety.
High costs associated with expensive metal catalysts and energy-intensive steps. guidechem.comUtilize inexpensive, readily available raw materials and catalyst-free pathways to reduce production costs. guidechem.com
Difficulty in achieving consistent product quality and purity at large scale.Implement process analytical technology (PAT) for real-time monitoring and control, ensuring consistent output.

Q & A

Q. Optimization Tips :

  • Control pH during reductive amination to avoid side reactions (e.g., imine formation).
  • Use inert atmospheres (N₂/Ar) for nitro reductions to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC to identify intermediates.

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
1NH₄OAc, CH₂O, NaBH₃CN, MeOH, 25°C65–75
2H₂ (1 atm), Pd/C, EtOH, 50°C80–85

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • FTIR/Raman : Identify functional groups (e.g., O–H stretch at 3300–3500 cm⁻¹, C–N stretch at 1250–1350 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), tert-butyl group (δ 1.3 ppm, singlet), aminomethyl (δ 2.8–3.2 ppm) .
    • ¹³C NMR : Quaternary carbon of tert-butyl (δ 29–32 ppm), phenolic C–O (δ 150–155 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected [M+H]⁺ ~ 194.2 g/mol) .

Validation : Cross-reference with NIST spectral databases .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles; avoid skin/eye contact .
  • Waste Disposal : Neutralize with dilute HCl before incineration or disposal via certified hazardous waste services .

Q. Emergency Measures :

  • Skin contact: Wash with soap/water for 15 minutes.
  • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .

Advanced: How can this compound be applied in studying enzyme-ligand interactions?

Answer:
This compound has been used as a ligand in molecular dynamics (MD) simulations to probe binding interactions:

  • Example Study : Docked into urokinase-type plasminogen activator (PDB ID: 3KGP) using AMBER force fields. Parameterization via GAFF/AM1-BCC charges enabled analysis of binding affinity and stability .
  • Methodology :
    • Prepare ligand topology files using antechamber.
    • Run MD simulations (GROMACS/AMBER) to assess conformational changes.
    • Validate with experimental IC₅₀ values from enzymatic assays .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Answer:
Discrepancies may arise from assay conditions or cellular contexts. Mitigation strategies include:

  • Standardized Assays : Use DPPH/ABTS for antioxidant activity; compare under identical pH/temperature .
  • Dose-Response Curves : Identify concentration-dependent effects (e.g., switch from antioxidant to pro-oxidant at >100 µM) .
  • Cell-Based Validation : Pair in vitro assays with ROS detection in relevant cell lines (e.g., HepG2) .

Q. Workflow :

Optimize geometry using DFT (B3LYP/6-31G*).

Simulate in explicit solvent (water/ethanol) for 100 ns.

Analyze hydrogen bonding and RMSD trajectories .

Advanced: How do structural modifications (e.g., tert-butyl vs. sec-butyl) alter the bioactivity of phenolic amines?

Answer:
Comparative studies of analogs (e.g., 4-sec-butyl-2,6-di-tert-butylphenol ) reveal:

  • Steric Effects : Bulkier tert-butyl groups enhance lipid solubility, improving membrane permeability .
  • Electron-Withdrawing Groups : Nitro substituents reduce antioxidant activity but increase antimicrobial potency .

Q. SAR Table :

DerivativelogPAntioxidant IC₅₀ (µM)Antimicrobial MIC (µg/mL)
This compound3.24525
4-sec-Butyl analog 2.86050

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.